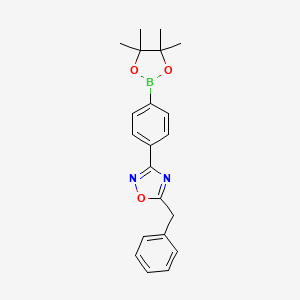

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids and oxadiazoles It is characterized by the presence of a benzyl group attached to the 5-position of the 1,2,4-oxadiazole ring and a phenylboronic acid moiety esterified with pinacol

Synthetic Routes and Reaction Conditions:

Benzyl-1,2,4-oxadiazole Synthesis: The synthesis of 5-benzyl-1,2,4-oxadiazole typically involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate to form the corresponding benzyl hydrazine derivative, which is then cyclized to form the oxadiazole ring.

Phenylboronic Acid Pinacol Ester Formation: The phenylboronic acid pinacol ester can be synthesized by reacting phenylboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction conditions, and optimizing the yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzyl group to benzaldehyde or benzoic acid.

Reduction: Reduction reactions can convert the oxadiazole ring to a corresponding amine derivative.

Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various boronic esters or boronic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alcohols, amines, and carboxylic acids can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: 5-Benzyl-1,2,4-oxadiazole-2-amine.

Substitution: Various boronic esters and boronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, derivatives of 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid have been tested against Gram-positive bacteria and exhibited significant bactericidal activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Enzyme Inhibition

The compound has shown promise as an inhibitor for various enzymes. Specific derivatives have demonstrated multifunctional inhibitory profiles against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring can enhance inhibitory activity .

Materials Science Applications

Fluorescent Materials

Due to its unique electronic properties, 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester has been explored in the development of fluorescent materials. The oxadiazole group contributes to strong photoluminescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Research indicates that modifying the boronic acid moiety can further enhance fluorescence efficiency .

Catalysis Applications

Suzuki Coupling Reactions

The compound is utilized as a reactant in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid functionality allows for efficient coupling with aryl halides under mild conditions. Studies have shown that using this compound can improve yields and selectivity in synthesizing complex organic molecules .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive bacteria | Significant bactericidal activity noted |

| Enzyme Inhibition | Inhibits hAChE and hBChE; potential for Alzheimer's treatment | Enhanced activity with specific substitutions |

| Fluorescent Materials | Strong photoluminescence; potential use in OLEDs and sensors | Modifications improve fluorescence efficiency |

| Catalysis | Reactant in Suzuki coupling reactions | Improved yields and selectivity observed |

Case Studies

-

Antibacterial Efficacy

In a study published in MDPI, derivatives of 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid were tested against various bacterial strains. The results showed that certain modifications significantly increased the compound's antibacterial potency, suggesting a pathway for developing new antibiotics tailored to combat resistant strains . -

Enzyme Inhibition Profiles

Research conducted on enzyme inhibition revealed that specific derivatives exhibited dual inhibition capabilities against hAChE and hBChE. The findings suggest that these compounds could serve as lead candidates for drug development targeting neurodegenerative diseases . -

Catalytic Efficiency in Organic Synthesis

A comprehensive review highlighted the effectiveness of using this compound in Suzuki coupling reactions. The study demonstrated that this compound could facilitate the formation of complex molecules with high efficiency and selectivity under mild conditions .

Mecanismo De Acción

The mechanism by which 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with amino acid residues in the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

Benzyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents.

Phenylboronic acid derivatives: These compounds contain the phenylboronic acid moiety but lack the oxadiazole ring.

Uniqueness: The combination of the benzyl group and the phenylboronic acid pinacol ester in this compound provides unique chemical properties and reactivity that distinguish it from other similar compounds

Actividad Biológica

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

- Molecular Formula : C15H19BN2O3

- Molecular Weight : 286.133 g/mol

- CAS Number : 1056456-23-5

- Purity : >97%

Antibacterial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antibacterial properties. A study demonstrated that derivatives similar to 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria. For instance, specific derivatives were effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 50 µM for certain compounds .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid | S. aureus | 50 |

| Similar Derivative | E. coli | 75 |

| Similar Derivative | S. agalactiae | 100 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. Studies have indicated that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. For example, a series of boron-based benzo[c][1,2,5]oxadiazoles were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values in the micromolar range .

The biological activity of this compound is believed to be mediated through:

- Inhibition of Enzymatic Activity : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, potentially inhibiting their activity.

- Interference with Cellular Signaling : The oxadiazole moiety may interact with cellular receptors or enzymes involved in signaling pathways that regulate cell growth and apoptosis.

Study on Antibacterial Efficacy

A recent study evaluated a series of boronic acid derivatives for their antibacterial efficacy using the agar-well diffusion method. The results indicated that the tested compounds exhibited significant zones of inhibition against clinically relevant strains of bacteria. For instance:

- The compound was found to have a zone of inhibition measuring 29 mm against ESBL-producing E. coli ST405.

Study on Anticancer Properties

In another investigation focusing on anticancer activity, derivatives were tested against several cancer cell lines including breast and lung cancer cells. The results showed that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.

Propiedades

IUPAC Name |

5-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BN2O3/c1-20(2)21(3,4)27-22(26-20)17-12-10-16(11-13-17)19-23-18(25-24-19)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHJUBQKZWXMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.